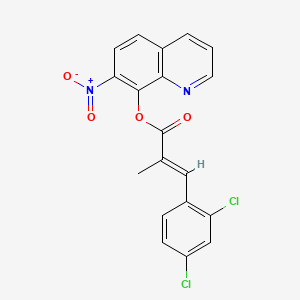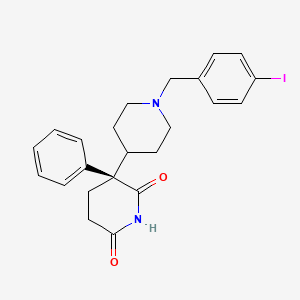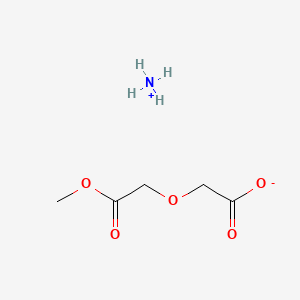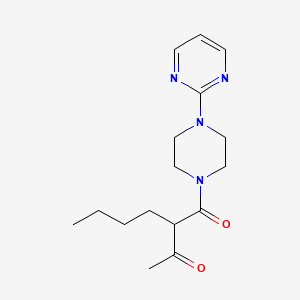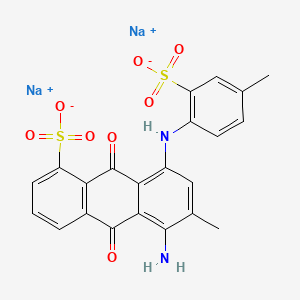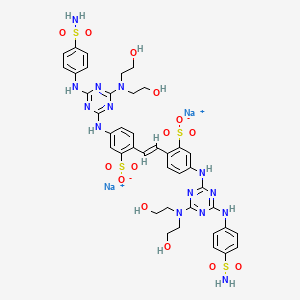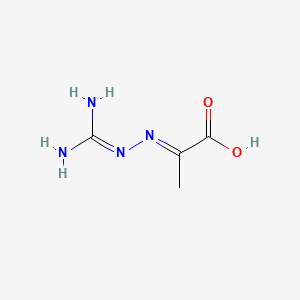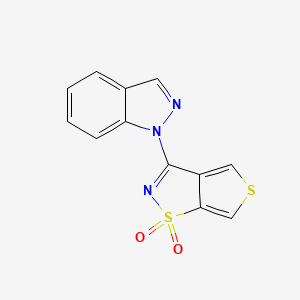
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide is a heterocyclic compound that features a unique structure combining an indazole ring with a thieno-isothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide typically involves the formation of the indazole ring followed by the introduction of the thieno-isothiazole moiety. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often employ catalysts such as copper or silver to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of azides or nitro compounds to form the indazole ring.
Metal-Free Reactions: These reactions use reagents like montmorillonite K-10 under an oxygen atmosphere to form the indazole ring without the need for metal catalysts.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or azides to amines.
Common Reagents and Conditions
Oxidation: Reagents like Selectfluor or hydrogen peroxide are commonly used.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted indazoles and thieno-isothiazoles, which can exhibit different biological activities .
Scientific Research Applications
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole compound with similar biological activities.
Thieno[3,2-b]isothiazoles: Compounds with a similar thieno-isothiazole moiety but lacking the indazole ring.
Uniqueness
IH-Indazole, 1-thieno(3,4-d)isothiazol-3-yl-, S,S-dioxide is unique due to its combined indazole and thieno-isothiazole structure, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
113387-64-7 |
|---|---|
Molecular Formula |
C12H7N3O2S2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-indazol-1-ylthieno[3,4-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C12H7N3O2S2/c16-19(17)11-7-18-6-9(11)12(14-19)15-10-4-2-1-3-8(10)5-13-15/h1-7H |
InChI Key |
WHBGNQSRJZTSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=NS(=O)(=O)C4=CSC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


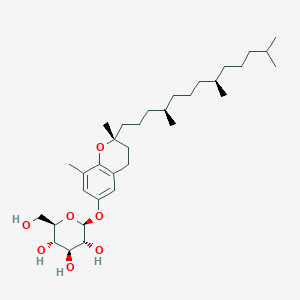
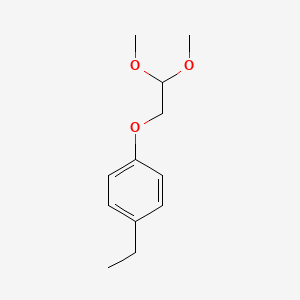
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
